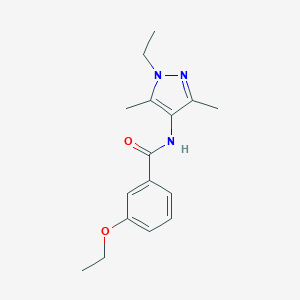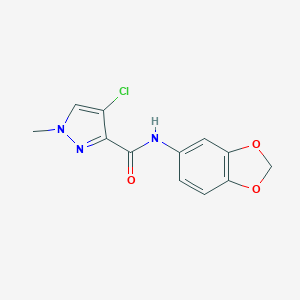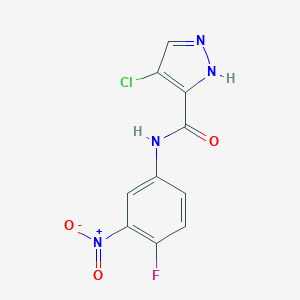![molecular formula C16H13ClN4O4 B213971 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE](/img/structure/B213971.png)
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole moiety, and a nitrophenyl group
Vorbereitungsmethoden
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the chloromethyl group: The pyrazole is then chloromethylated using formaldehyde and hydrochloric acid.
Coupling with the furan ring: The chloromethylated pyrazole is reacted with a furan-2-carboxylic acid derivative in the presence of a base to form the desired compound.
Introduction of the nitrophenyl group: The final step involves nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation[4][4].
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole and furan derivatives, such as:
5-(1H-pyrazol-1-yl)-2-furoic acid: Lacks the nitrophenyl group and has different biological activity.
N-(4-methyl-3-nitrophenyl)furan-2-carboxamide: Lacks the pyrazole moiety, resulting in different chemical properties.
4-chloro-1H-pyrazole-3-carboxamide: Lacks the furan ring and nitrophenyl group, leading to different reactivity and applications.
The uniqueness of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H13ClN4O4 |
|---|---|
Molekulargewicht |
360.75 g/mol |
IUPAC-Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-2-3-12(6-14(10)21(23)24)19-16(22)15-5-4-13(25-15)9-20-8-11(17)7-18-20/h2-8H,9H2,1H3,(H,19,22) |
InChI-Schlüssel |
VWIBTVZVTRWLNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE](/img/structure/B213892.png)

![N'-[(3,4-dichlorophenoxy)acetyl]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B213894.png)
METHANONE](/img/structure/B213895.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B213896.png)
![N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213897.png)

![1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)

![2-AMINO-4-[5-(3-CHLOROPHENYL)-2-FURYL]-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B213904.png)
![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
![4-CHLORO-1,5-DIMETHYL-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213912.png)
